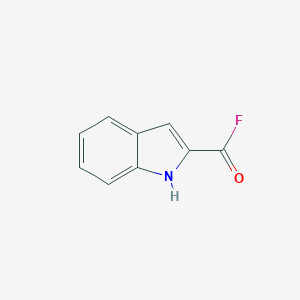
2,3,3',4,4',5,5',6-Octabromodiphenyl ether
Overview
Description
2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether is a polybrominated diphenyl ether, an organobromine compound, used as a flame retardant in consumer products . It is also an environmental pollutant that may lead to pregnancy failure .
Physical And Chemical Properties Analysis
2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether is a solid substance with a white to off-white color . It has a flash point of -12 °C and should be stored at a temperature between 2-8°C . It is slightly soluble in chloroform and THF .Scientific Research Applications
Environmental Fate Studies
2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether: is a subject of interest in environmental science due to its role as a persistent organic pollutant. Researchers study its environmental fate, including how it distributes in water, soil, and air. Understanding its degradation pathways and persistence in the environment helps in assessing its long-term ecological impact .
Bioaccumulation Research
This compound is known to bioaccumulate in wildlife, particularly in aquatic organisms. Scientists investigate the levels of bioaccumulation and the potential biomagnification through the food chain. These studies are crucial for evaluating the risks to ecosystems and human health .
Flame Retardancy Analysis
As a brominated flame retardant, this compound is analyzed for its effectiveness in reducing flammability of materials. Research in this area explores optimal concentrations, synergistic effects with other flame retardants, and the development of new materials with enhanced safety profiles .
Toxicological Studies
The toxicological profile of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether is a significant research area. Studies focus on its potential effects on human health, including endocrine disruption, carcinogenicity, and developmental toxicity. These findings contribute to safety regulations and guidelines .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference material for developing and validating analytical methods. It’s used in the calibration of instruments and quantification of PBDEs in environmental samples, consumer products, and biological matrices .
Material Science
Researchers in material science study the incorporation of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether into various polymers to enhance their flame-retardant properties. This includes examining the thermal stability, mechanical properties, and durability of the treated materials .
Electronic and Electrical Equipment Safety
This compound is applied in the housings of electronic and electrical equipment to prevent fires. Research in this field involves testing the effectiveness of flame retardants in real-world scenarios and developing safer alternatives with lower environmental impact .
Occupational Health and Safety
Occupational exposure to brominated flame retardants is a concern in industries that manufacture or handle these compounds. Studies aim to assess the exposure levels, develop safety protocols, and understand the potential health effects on workers .
Safety and Hazards
The safety symbols for 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether are GHS02, GHS07, GHS08, and GHS09 . The hazard statements include H225, H304, H315, H336, and H410 . Precautionary statements include P210, P261, P273, P301+P310, P331, and P501 . It is also noted that exposure to this compound may lead to pregnancy failure .
Mechanism of Action
Target of Action
2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether, also known as Benzene, pentabromo(3,4,5-tribromophenoxy)-, is a brominated flame retardant . It primarily targets the thyroid hormone-binding protein . This protein plays a crucial role in the regulation of thyroid hormones, which are essential for metabolism and development.
Pharmacokinetics
It is known that the compound is quite stable and has low solubility in water . This suggests that it may have low bioavailability and could accumulate in the body over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether. For example, the compound’s stability and low water solubility suggest that it may persist in the environment for a long time . This could lead to long-term exposure and accumulation in the body. Furthermore, the compound’s efficacy as a flame retardant can be influenced by factors such as temperature and the presence of other chemicals .
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKCYDBEYHNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074776 | |
| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |
CAS RN |
446255-56-7 | |
| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,5',6-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC12H1GS4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




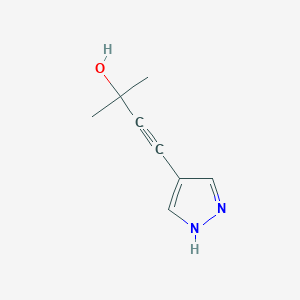

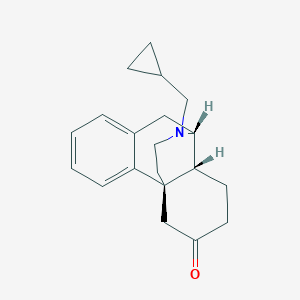
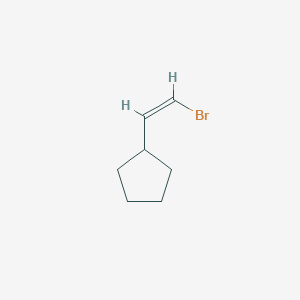
![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
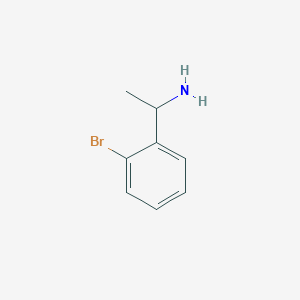
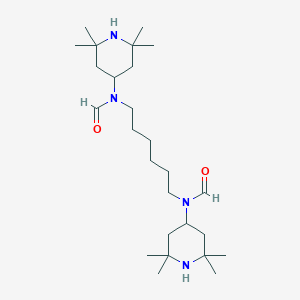

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)
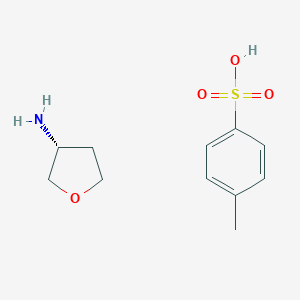
![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)
